1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 1st position of the pyrazole ring, along with a methanesulfonamide group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide typically involves the following steps:
Formation of 4-Bromo-1-methyl-1H-pyrazole: This can be achieved by reacting 1-methylpyrazole with bromine under controlled conditions.
Introduction of the Methanesulfonamide Group: The brominated pyrazole is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the methanesulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Lacks the methanesulfonamide group.
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone: Contains an ethanone group instead of methanesulfonamide.
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-2,5-pyrrolidinedione: Contains a pyrrolidinedione group.
Uniqueness
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide is unique due to the presence of both the bromine atom and the methanesulfonamide group, which confer specific chemical and biological properties .
Eigenschaften
Molekularformel |
C6H10BrN3O2S |
---|---|
Molekulargewicht |
268.13 g/mol |
IUPAC-Name |
1-(4-bromo-2-methylpyrazol-3-yl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C6H10BrN3O2S/c1-8-13(11,12)4-6-5(7)3-9-10(6)2/h3,8H,4H2,1-2H3 |
InChI-Schlüssel |
OVCUFXCRHVHZSB-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)CC1=C(C=NN1C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.